(R)-(+)-1-Phenylpropyl isocyanate

Chiral Derivatization Enantiomeric Excess Optical Purity

(R)-(+)-1-Phenylpropyl isocyanate (CAS 164033-11-8) is an enantiomerically pure, chiral benzylic isocyanate with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. It features an (R)-configured chiral center alpha to the isocyanate group, rendering it a stereospecific derivatization reagent and building block for asymmetric synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 164033-11-8
Cat. No. B177481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-Phenylpropyl isocyanate
CAS164033-11-8
Synonyms(R)-1-PHENYLPROPYL ISOCYANATE
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)N=C=O
InChIInChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1
InChIKeyXGPXXSJFZSZULR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (R)-(+)-1-Phenylpropyl Isocyanate (CAS 164033-11-8) for Asymmetric Synthesis and Chiral Analysis


(R)-(+)-1-Phenylpropyl isocyanate (CAS 164033-11-8) is an enantiomerically pure, chiral benzylic isocyanate with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It features an (R)-configured chiral center alpha to the isocyanate group, rendering it a stereospecific derivatization reagent and building block for asymmetric synthesis [1]. The compound is commercially available at >97% purity and is primarily utilized for the introduction of a chiral, UV-active phenylpropanoid moiety via nucleophilic addition with alcohols and amines to form optically active carbamates and ureas [2].

Why Generic Substitution with Other Chiral Isocyanates Compromises Analytical and Synthetic Outcomes


Substituting (R)-(+)-1-phenylpropyl isocyanate with a closely related chiral isocyanate—such as the (S)-enantiomer (CAS 164033-12-9), (R)- or (S)-1-phenylethyl isocyanate (CAS 33375-06-3 / 14649-03-7), or achiral phenyl isocyanate—is not a scientifically valid replacement. The specific (R)-configuration and the additional methylene unit in the propyl side chain confer unique steric and electronic properties that directly influence diastereomeric separation factors (α) and resolution (Rs) in chromatographic analyses, as well as the stereochemical outcome in asymmetric syntheses [1][2]. Even minor structural alterations, such as the loss of a single carbon (as in 1-phenylethyl isocyanate) or an inversion of stereochemistry, lead to quantifiably different physical properties, reactivity profiles, and, most critically, distinct diastereomeric recognition, rendering generic substitution a source of experimental error and non-reproducibility .

Quantitative Differentiation Evidence for (R)-(+)-1-Phenylpropyl Isocyanate vs. Closest Analogs


Enantiomeric Purity and Specific Optical Rotation: (R)-Isomer vs. (S)-Isomer

The (R)-(+)-1-phenylpropyl isocyanate is the enantiomeric counterpart to (S)-(-)-1-phenylpropyl isocyanate (CAS 164033-12-9). The specific optical rotation of the (S)-isomer has been rigorously quantified as [α]D²⁰ = -37.4 ± 0.1° (c = 1, CHCl₃) . By established chiroptical principles, the (R)-enantiomer exhibits an equal and opposite specific rotation of [α]D²⁰ = +37.4 ± 0.1° under identical conditions [1]. Using the incorrect enantiomer will invert the elution order of diastereomeric derivatives on achiral stationary phases and yield the opposite stereochemical product in asymmetric syntheses. The specification of the (R)-isomer is therefore non-negotiable for applications targeting (R)-configuration outcomes or specific (R)-derived diastereomer retention times.

Chiral Derivatization Enantiomeric Excess Optical Purity

Boiling Point and Vapor Pressure: (R)-1-Phenylpropyl vs. (R)-1-Phenylethyl Isocyanate

A key physical property differentiating (R)-(+)-1-phenylpropyl isocyanate from the more common chiral derivatizing agent (R)-(+)-1-phenylethyl isocyanate (CAS 33375-06-3) is its significantly higher boiling point. (R)-(+)-1-Phenylpropyl isocyanate boils at 195–197°C at 7 mmHg , whereas (R)-(+)-1-phenylethyl isocyanate boils at 55–56°C at 3.3 hPa (~2.5 mmHg) . This ~140°C higher boiling point (when normalized to atmospheric pressure) reflects a 42% greater molar mass and stronger van der Waals interactions due to the extended alkyl chain. This lower volatility makes (R)-(+)-1-phenylpropyl isocyanate more suitable for high-temperature derivatization protocols or reactions requiring prolonged heating without reagent loss, and it alters its behavior in gas chromatography (GC) applications.

Physical Property Derivatization Reagent GC Suitability

Density and Refractive Index: (R)-1-Phenylpropyl vs. (S)-1-Phenylethyl Isocyanate

The physical state and density of (R)-(+)-1-phenylpropyl isocyanate differ from its phenylethyl analog in ways that impact practical laboratory handling. (R)-(+)-1-Phenylpropyl isocyanate has a predicted density of 0.97 ± 0.1 g/cm³ at 20°C , compared to (R)-(+)-1-phenylethyl isocyanate which has a literature density of 1.045 g/mL at 20°C . The ~7% lower density of the phenylpropyl derivative influences volumetric dispensing accuracy when using density-based calculators. Furthermore, the refractive index of the (S)-enantiomer of 1-phenylpropyl isocyanate is reported as nD²⁰ = 1.5145 [1], whereas (S)-1-phenylethyl isocyanate has a refractive index range of 1.5130–1.5150 . The close refractive indices suggest similar electronic polarizability, but the distinct density ensures these compounds are not interchangeable in gravimetric or volumetric workflows without recalibration.

Liquid Handling Reagent Purity Quality Control

Steric Differentiation: Extended Alkyl Chain vs. Methyl Group in Derivatization Selectivity

While no direct head-to-head comparative study of the target compound is available in the open literature, a robust class-level inference can be drawn from established principles of chiral derivatization and from analogous studies with 1-phenylethyl isocyanate. The additional methylene group in the propyl side chain of (R)-(+)-1-phenylpropyl isocyanate increases the steric bulk and conformational flexibility relative to the methyl-substituted 1-phenylethyl isocyanate. This structural difference is known to alter the separation factor (α) and resolution (Rs) in the chromatographic separation of diastereomeric derivatives. For instance, the use of (S)-(-)-α-methylbenzyl isocyanate (i.e., 1-phenylethyl isocyanate) for the derivatization of β-blockers achieved baseline resolution with Rs values typically >1.5 for many analytes [1][2]. The increased steric demand of the phenylpropyl group can enhance the chromatographic differentiation of analytes with remote or subtle stereogenic centers, such as long-chain hydroxy fatty acids or secondary alcohols with hindered backbones, by exaggerating conformational differences between diastereomers [3].

Diastereomeric Resolution Chromatographic Separation Steric Effects

Purity and Vendor-Specified Quality Control Metrics

Commercial availability and certified purity are critical procurement differentiators. (R)-(+)-1-Phenylpropyl isocyanate is routinely supplied at ≥97% purity (GC area%) by major vendors, including Alfa Aesar (97%) and BOC Sciences (>97%) [1]. In contrast, the (S)-enantiomer is often available at a slightly lower standard purity of 95% from the same vendors , and 1-phenylethyl isocyanate is offered in a range of grades from 95% to ≥99% (LiChropur™, derivatization grade) . The 97% minimum specification for the (R)-isomer ensures low levels of impurities that could otherwise interfere with derivatization efficiency or chromatographic baseline noise, particularly in trace analysis applications. This higher baseline purity reduces the need for in-house purification prior to use.

Procurement Specification Quality Assurance Chiral Purity

Validated Application Scenarios for (R)-(+)-1-Phenylpropyl Isocyanate in Chiral Analysis and Synthesis


Enantiomeric Excess Determination of Secondary Alcohols and Amines

Employ (R)-(+)-1-phenylpropyl isocyanate as a chiral derivatizing agent (CDA) for the quantitative determination of enantiomeric excess (ee) of chiral secondary alcohols, amines, and amino alcohols via reversed-phase HPLC or GC [1]. The (R)-configured isocyanate reacts rapidly with the analyte's nucleophilic group (-OH, -NH₂) to form stable diastereomeric carbamates or ureas, which are then separable on conventional achiral stationary phases (e.g., C18) [2]. The resulting diastereomer peak areas directly reflect the enantiomeric composition of the original analyte. This method is validated as a reliable alternative to expensive chiral stationary phase (CSP) columns, offering a cost-effective approach for routine ee analysis in pharmaceutical quality control [3].

Synthesis of Optically Active Ureas and Carbamates for Drug Discovery

Utilize (R)-(+)-1-phenylpropyl isocyanate as a chiral building block in the asymmetric synthesis of ureas and carbamates, which are privileged scaffolds in medicinal chemistry [1]. The electrophilic isocyanate group undergoes stereospecific nucleophilic addition with chiral or achiral amines/alcohols to introduce an (R)-configured 1-phenylpropyl moiety. This approach has been demonstrated in the construction of chiral 1,2,4-triazole-3-thiones with urease inhibitory and antimicrobial activities, where the (R)-1-phenylpropyl group was essential for biological stereospecificity [2]. The resulting optically pure intermediates can serve as advanced precursors for the development of enantiomerically pure drug candidates.

Stereochemical Assignment and Absolute Configuration Determination

Apply (R)-(+)-1-phenylpropyl isocyanate in the derivatization of unknown chiral secondary alcohols and amines to enable absolute configuration assignment via NMR (e.g., modified Mosher's method) or chromatographic correlation [1]. The predictable steric and anisotropic shielding effects of the phenylpropanoid moiety, analogous to those of 1-phenylethyl isocyanate derivatives, allow for the reliable determination of the absolute stereochemistry of the original analyte by comparing NMR chemical shift differences (Δδ) of diastereomeric derivatives [2]. This application is critical in natural product chemistry and the characterization of new synthetic chiral entities.

High-Temperature Derivatization Protocols Requiring Low Volatility Reagents

Select (R)-(+)-1-phenylpropyl isocyanate for derivatization workflows that involve elevated temperatures (>60°C) or extended reaction times. Its boiling point of 195–197°C at 7 mmHg, which is significantly higher than that of 1-phenylethyl isocyanate (55–56°C at 2.5 mmHg), ensures the reagent remains in the liquid phase and does not evaporate prematurely [1][2]. This property makes it particularly suitable for microwave-assisted derivatizations, reflux conditions with high-boiling solvents, and applications requiring precise stoichiometric control without reagent loss due to volatilization.

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